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Compound of Interest

Compound Name: (4,6-Dimethylpyridin-2-yl)methanol

Cat. No.: B173199 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

strategic use of (4,6-Dimethylpyridin-2-yl)methanol as a pivotal intermediate in the synthesis

of contemporary bioactive molecules.

Introduction: The Strategic Value of the Substituted
Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the central scaffold of

numerous natural products and synthetic therapeutic agents.[1] Its unique electronic properties,

ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure

in drug design. Within this class, (4,6-Dimethylpyridin-2-yl)methanol emerges as a

particularly valuable building block. The dimethyl substitution pattern influences the molecule's

lipophilicity and steric profile, while the hydroxymethyl group at the 2-position serves as a

versatile synthetic handle for a wide array of chemical transformations.

This guide provides a detailed exploration of (4,6-Dimethylpyridin-2-yl)methanol's
applications, focusing on key synthetic transformations and detailed protocols for its

incorporation into complex, biologically active molecules. The methodologies described herein

are designed to be robust and reproducible, providing researchers with the foundational

knowledge to leverage this reagent in their drug discovery programs. Its utility has been

demonstrated in the synthesis of novel agents for anti-inflammatory, antimicrobial, and

neurological disorder research.[2]
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Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use and safe

handling in a laboratory setting.

Property Value Reference

CAS Number 18087-99-5 [2]

Molecular Formula C₈H₁₁NO [2][3]

Molecular Weight 137.18 g/mol [2]

Appearance Off-white solid [2]

Purity ≥ 95% (HPLC) [2]

Storage Conditions Store at 0-8°C [2]

Handling and Storage: Store in a cool, tightly sealed container under an inert atmosphere to

prevent oxidation and moisture absorption. Standard personal protective equipment (gloves,

safety glasses, lab coat) should be worn during handling.

Core Synthetic Transformations
The synthetic versatility of (4,6-Dimethylpyridin-2-yl)methanol stems from the reactivity of its

primary alcohol functional group. This hydroxyl moiety can be readily transformed into other

key functional groups, opening pathways to a diverse range of molecular architectures.
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Caption: Key synthetic transformations of (4,6-Dimethylpyridin-2-yl)methanol.

Oxidation to (4,6-Dimethylpyridin-2-yl)carbaldehyde
The oxidation of the primary alcohol to an aldehyde provides a crucial intermediate for building

molecular complexity through reactions like reductive amination, Wittig olefination, and aldol

condensations.

Expert Insight: The choice of oxidizing agent is critical to prevent over-oxidation to the

carboxylic acid. Mild reagents like manganese dioxide (MnO₂) are preferred due to their high

chemoselectivity for primary allylic/benzylic-type alcohols, minimizing side reactions and

simplifying purification.[4]

Protocol: MnO₂ Oxidation

Setup: To a round-bottom flask, add (4,6-Dimethylpyridin-2-yl)methanol (1.0 eq) and

dissolve in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
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Reagent Addition: Add activated manganese dioxide (MnO₂, ~5-10 eq by weight) portion-

wise to the stirred solution at room temperature. The reaction is heterogeneous.

Reaction: Stir the suspension vigorously at room temperature (or with gentle heating to 35-

40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)

or LC-MS.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the

manganese salts. Wash the filter cake thoroughly with DCM.

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude

aldehyde, which can often be used in the next step without further purification or can be

purified by silica gel chromatography.

Conversion to 2-(Chloromethyl)-4,6-dimethylpyridine
Activation of the hydroxyl group by conversion to a halide is a fundamental step for introducing

nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this

transformation.[4]

Expert Insight: The reaction is typically performed at 0 °C to control the initial exothermic

reaction between the alcohol and thionyl chloride. A slight excess of SOCl₂ ensures complete

conversion. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily

isolated.

Protocol: Halogenation with Thionyl Chloride

Setup: In a fume hood, add (4,6-Dimethylpyridin-2-yl)methanol (1.0 eq) to a dry round-

bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere (N₂

or Ar).

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂,

1.2 eq) dropwise via syringe.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux (or stir at ~60-70 °C) for 2-4 hours. Monitor the reaction by TLC until the

starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Carefully quench any excess

SOCl₂ by slowly adding the mixture to ice-cold water or a saturated sodium bicarbonate

solution.

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-4,6-

dimethylpyridine.

Application Showcase: Synthesis of a PIM-1 Kinase
Inhibitor Scaffold
The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4]

Derivatives of (4,6-Dimethylpyridin-2-yl)methanol have been used to synthesize novel

compounds targeting PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[5]

[6] The following workflow outlines the synthesis of a key intermediate based on published

methodologies.
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(4,6-Dimethylpyridin-2-yl)methanol
(Start)

Step 1: O-Alkylation
- React with 2-chloro-3-cyanopyridine

- Base: NaH
- Solvent: DMF

Intermediate A:
2-(((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)methyl)-4,6-dimethylpyridine

Step 2: Hydrazinolysis
- React with Hydrazine Hydrate

- Solvent: Ethanol
- Condition: Reflux

Intermediate B:
2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide

Step 3: Cyclization
- React with CS₂

- Base: KOH
- Solvent: Ethanol

Final Scaffold:
5-(((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)methyl)

-1,3,4-oxadiazole-2-thiol

Click to download full resolution via product page

Caption: Workflow for synthesizing a PIM-1 kinase inhibitor scaffold.
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Protocol: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-
2-yl)oxy)acetohydrazide
This protocol details the synthesis of a key hydrazide intermediate, which serves as a precursor

for constructing various heterocyclic systems like 1,3,4-oxadiazoles.[5]

Part A: Synthesis of the Ether Intermediate

Setup: To a dry, three-necked flask under an inert atmosphere (N₂), add anhydrous

Dimethylformamide (DMF).

Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 eq) portion-wise. Allow the suspension to stir for 10 minutes.

Alcohol Addition: Slowly add a solution of (4,6-Dimethylpyridin-2-yl)methanol (1.0 eq) in

anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 30 minutes.

Electrophile Addition: Add a solution of a suitable electrophile, such as 2-chloro-3-cyano-4,6-

dimethylpyridine (1.0 eq), in DMF.

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

Work-up: Cool the reaction to room temperature and carefully quench with ice-cold water.

Extract the product with ethyl acetate (3x).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the crude product by column chromatography on silica gel.

Part B: Conversion to the Hydrazide

Setup: Dissolve the purified ether intermediate from Part A (1.0 eq) in ethanol in a round-

bottom flask.

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution.

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
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Isolation: Cool the reaction mixture. The product hydrazide often precipitates from the

solution. Collect the solid product by vacuum filtration.

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the

pure 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide. A 70% yield has been

reported for an analogous synthesis.[5]

This hydrazide is a versatile intermediate. For example, reacting it with carbon disulfide (CS₂)

and potassium hydroxide (KOH) in ethanol leads to the formation of a 5-thioxo-1,3,4-

oxadiazole ring, a common scaffold in medicinal chemistry.[5]

Conclusion
(4,6-Dimethylpyridin-2-yl)methanol is a high-value, versatile building block for constructing

complex bioactive molecules. Its readily transformable hydroxymethyl group allows for

straightforward entry into a variety of key intermediates, including aldehydes, halides, and

ethers. As demonstrated in the synthesis of a PIM-1 kinase inhibitor scaffold, these

intermediates are instrumental in developing novel therapeutic agents. The protocols and

insights provided in this guide serve as a comprehensive resource for chemists dedicated to

advancing the frontiers of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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